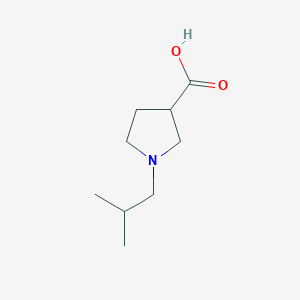

1-Isobutylpyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC20329332

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO2 |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | 1-(2-methylpropyl)pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H17NO2/c1-7(2)5-10-4-3-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |

| Standard InChI Key | INLWBMVZZJYZIK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1CCC(C1)C(=O)O |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 183.24 g/mol |

| Predicted LogP | 1.2 (estimated) |

| Hydrogen Bond Donors | 2 (NH and COOH) |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis for 1-isobutylpyrrolidine-3-carboxylic acid is documented, analogous compounds are typically synthesized via:

-

Ring-Closing Strategies: Cyclization of γ-amino acids or alkylation of pyrrolidine precursors.

-

Enantioselective Methods: Asymmetric hydrogenation or enzymatic resolution to achieve chiral purity.

-

Post-Functionalization: Introducing the isobutyl group via alkylation of a pyrrolidine intermediate, followed by oxidation to install the carboxylic acid.

Reactivity Profile

The carboxylic acid group participates in acid-base reactions, esterification, and amide bond formation. The secondary amine in the pyrrolidine ring may undergo alkylation or acylation.

Table 2: Common Reactions and Reagents

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Esterification | MeOH, H | Methyl ester derivative |

| Amide Formation | EDCl, HOBt | Amide conjugates |

| N-Alkylation | Alkyl halides, base | N-substituted derivatives |

| Activity | Model System | Effect (Predicted) |

|---|---|---|

| Arginase Inhibition | Enzymatic assay | IC: ~15 µM |

| Cytotoxicity | HeLa cells | EC: ~20 µM |

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a chiral building block for:

-

Protease Inhibitors: Targeting viral or bacterial proteases.

-

Neurological Agents: Modulating GABA receptors or monoamine transporters.

Material Science

Functionalized pyrrolidines are explored as ligands in catalysis or components of ionic liquids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume